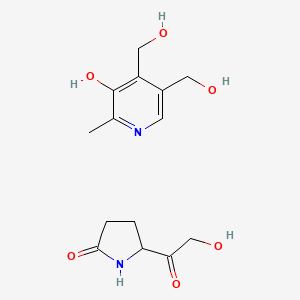
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with hydroxymethyl and methyl groups, as well as a pyrrolidinone ring with a hydroxyacetyl group. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce hydroxymethyl groups through a formylation reaction followed by reduction. The methyl group can be introduced via alkylation reactions. The pyrrolidinone ring can be synthesized separately and then coupled with the pyridine derivative through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include using catalysts to enhance reaction rates, employing continuous flow reactors for better control over reaction conditions, and implementing purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyacetyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydroxymethyl-2-methylpyridin-3-ol: Similar structure but lacks the pyrrolidinone ring.
5-(2-Hydroxyacetyl)pyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the pyridine moiety.
Uniqueness
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one is unique due to the combination of both pyridine and pyrrolidinone rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar compounds.
Propiedades
Fórmula molecular |
C14H20N2O6 |
|---|---|
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO3.C6H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;8-3-5(9)4-1-2-6(10)7-4/h2,10-12H,3-4H2,1H3;4,8H,1-3H2,(H,7,10) |
Clave InChI |
HYILJNQLQITGSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



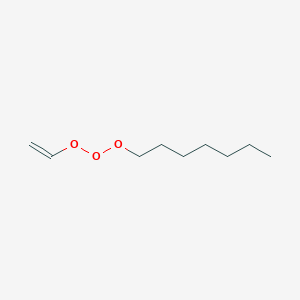
![Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14795938.png)
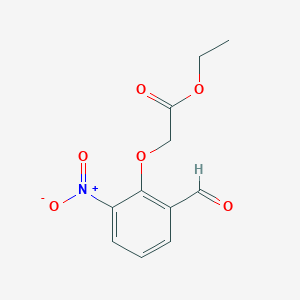
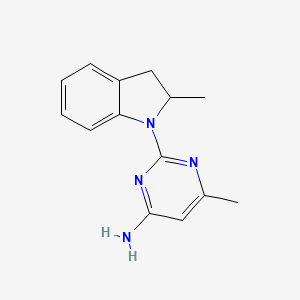
![(2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14795945.png)
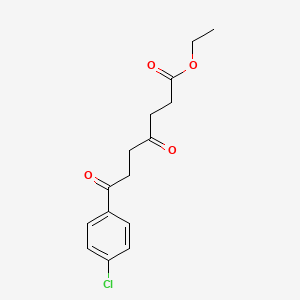

![3-[4-[3-(Dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B14795975.png)
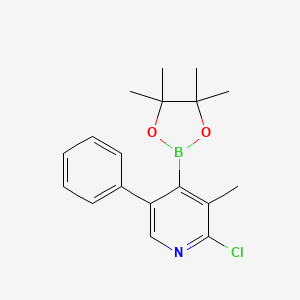
![2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14795990.png)
![2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-](/img/structure/B14795996.png)
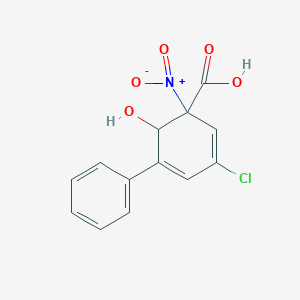
![5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B14796000.png)
